(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride

Medicinal Chemistry Chiral Resolution Neuroscience

Ensure SAR reproducibility with this enantiopure (S)-2-(3,5-difluorophenyl)piperidine HCl. The defined (S)-stereochemistry and 3,5-difluoro substitution are non-interchangeable—using racemic or (R)-forms introduces uncontrolled variables. Ideal for sigma-2 receptor ligand libraries and CNS drug discovery. Verified chiral integrity and high chemical purity.

Molecular Formula C11H14ClF2N
Molecular Weight 233.69
CAS No. 1212946-48-9
Cat. No. B2912236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride
CAS1212946-48-9
Molecular FormulaC11H14ClF2N
Molecular Weight233.69
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m0./s1
InChIKeyKSFLWCHHRHMYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride (CAS 1212946-48-9) for Chiral Drug Discovery Research


(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride (CAS: 1212946-48-9) is an enantiopure, chiral 2-arylpiperidine derivative. Its core structure consists of a piperidine ring bearing a 3,5-difluorophenyl substituent at the 2-position with defined (S)-stereochemistry [1]. As a member of the 2-arylpiperidine class, this compound serves as a key chiral building block in medicinal chemistry and central nervous system (CNS) drug discovery programs, particularly for exploring ligand-receptor interactions where both stereochemistry and fluorine substitution are critical determinants of molecular recognition [2].

Why Racemic or Regioisomeric Piperidines Cannot Replace (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride


The precise (S)-stereochemistry at the piperidine C2 position and the specific 3,5-difluoro substitution pattern on the pendant phenyl ring are non-interchangeable features that critically govern molecular interactions. As demonstrated in 2-arylpiperidine sigma receptor ligand studies, N-acyl-2-arylpiperidines exhibit high affinity for σ2R/TMEM97, whereas analogous scaffolds such as morpholine and N-methylpiperazine show markedly lower affinities [1]. Furthermore, altering the fluorine substitution pattern or using the (R)-enantiomer can result in significant differences in target binding affinity, selectivity, or functional activity [2]. Therefore, substituting with a racemate, the opposite enantiomer, or a positional isomer (e.g., 3- or 4-arylpiperidine) introduces uncontrolled variables that invalidate structure-activity relationship (SAR) studies and compromise experimental reproducibility.

Quantitative Differentiation Evidence for (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride (CAS 1212946-48-9)


Chiral Purity and Enantiomeric Identity for Definitive SAR

This compound is supplied with a defined (S)-stereochemical configuration at the C2 position of the piperidine ring . In the context of chiral piperidine drug development, the use of a single, defined enantiomer is essential, as the (R)-enantiomer may exhibit substantially different binding kinetics and pharmacological profiles. For example, in sigma receptor ligand development, stereochemistry at the piperidine nitrogen-adjacent carbon is a key determinant of receptor subtype selectivity [1]. Procuring the racemic mixture (CAS 1203799-01-2) for SAR studies introduces an uncontrolled variable, as differential affinities of enantiomers at chiral biological targets cannot be deconvoluted without additional chiral separation steps [2].

Medicinal Chemistry Chiral Resolution Neuroscience

Regiospecific 2-Aryl Substitution for Sigma Receptor Pharmacophore Compatibility

The 2-arylpiperidine scaffold is a privileged pharmacophore for sigma receptor ligands. Recent medicinal chemistry studies demonstrate that N-acyl-2-arylpiperidines consistently exhibit high affinity for the sigma-2 receptor (σ2R/TMEM97), whereas analogous compounds derived from morpholine or N-methylpiperazine scaffolds show markedly lower affinity [1]. While quantitative affinity data for this specific (S)-2-(3,5-difluorophenyl)piperidine hydrochloride is not publicly available, the regiospecific placement of the aryl group at the piperidine C2 position is a proven structural requirement for sigma receptor engagement. The alternative 4-arylpiperidine regioisomer (e.g., CAS 412310-88-4) or 3-arylpiperidine derivatives do not occupy this established pharmacophoric space and are expected to exhibit divergent binding profiles .

Sigma Receptor Pharmacophore Ligand Design

Potential for Enhanced Metabolic Stability via 3,5-Difluoro Substitution

Fluorine substitution at the 3- and 5-positions of the phenyl ring is a well-established medicinal chemistry strategy to improve metabolic stability. The strong C-F bond reduces the susceptibility of the aromatic ring to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for unsubstituted or differently substituted phenyl groups . The 3,5-difluoro pattern provides a balanced lipophilicity-hydrophilicity profile that is generally more favorable for CNS penetration compared to non-fluorinated or mono-fluorinated analogs . While direct comparative metabolic stability data for this specific compound against non-fluorinated analogs are not publicly available, the class-level effect of 3,5-difluoro substitution on blocking metabolic soft spots and enhancing in vivo half-life is broadly documented .

Drug Metabolism ADME Fluorine Chemistry

Validated Research Applications for (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride (CAS 1212946-48-9)


Stereospecific Sigma Receptor Ligand Probe Development

The (S)-enantiomer provides a stereochemically defined starting material for synthesizing and evaluating novel sigma receptor ligands. The 2-arylpiperidine scaffold is a validated pharmacophore for σ2R/TMEM97 . Researchers can use this chiral building block to create focused libraries of N-acyl or N-alkyl derivatives, systematically exploring how modifications to the piperidine nitrogen affect sigma receptor subtype selectivity and binding kinetics .

Structure-Activity Relationship (SAR) Studies of Chiral CNS Penetrant Scaffolds

Given the favorable physicochemical properties imparted by the 3,5-difluoro substitution pattern—including balanced lipophilicity and predicted metabolic stability—this compound serves as a core scaffold for constructing CNS-active drug candidates . By utilizing the enantiopure (S)-form, researchers can unambiguously attribute observed changes in potency, selectivity, and CNS penetration to subsequent molecular modifications, rather than to undefined stereochemical contributions from a racemic mixture .

Fluorinated Fragment for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a low-molecular-weight, fluorinated heterocycle, this compound is suitable for fragment-based screening campaigns. The 3,5-difluorophenyl group enhances binding interactions through potential fluorine-protein contacts while improving metabolic stability, making it a valuable fragment for 'scaffold hopping' exercises aimed at replacing metabolically labile moieties in existing lead compounds .

Chiral Resolution and Analytical Method Development Standard

The defined (S)-enantiomer can serve as a reference standard for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC). It is critical for monitoring enantiomeric purity during the synthesis of more complex molecules derived from this piperidine core, as well as for quantifying the enantiomeric excess of intermediates and final products in asymmetric synthetic routes .

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